5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
Overview
Description
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmaceutical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with aliphatic and aliphatic-aromatic amines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Nucleophiles: Aliphatic and aliphatic-aromatic amines are used in substitution reactions.
Major Products
The major products formed from these reactions include N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one .
Scientific Research Applications
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and biological pathways.
Medicine: Research has indicated potential antimicrobial and antiproliferative activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: A closely related compound with similar chemical properties.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Uniqueness
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo regioselective synthesis and form N2-substituted derivatives makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAVOGIKPEVCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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